5-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3S2/c16-13-4-3-11(22-13)14(18)17-9-15(19,10-5-6-20-8-10)12-2-1-7-21-12/h1-8,19H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELIFHMCNBJGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC=C(S2)Cl)(C3=COC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a complex heterocyclic compound featuring a unique combination of a thiophene ring, a furan moiety, and a carboxamide functional group. This structural diversity suggests potential biological activities that are currently under investigation. The molecular formula of this compound is , with a molecular weight of approximately 389.9 g/mol .
Chemical Structure
The compound's structure is characterized by:
- Chlorine atom at the 5-position of the thiophene ring.
- Furan and thiophene rings , which contribute to its aromatic properties.
- Hydroxyl (-OH) and carboxamide (-C(=O)N-) groups that can influence its reactivity and interactions in biological systems.
Potential Applications
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Anticancer properties : Compounds with thiophene and furan rings have been noted for their cytotoxic effects against various cancer cell lines.
- Antimicrobial activity : The presence of multiple functional groups may enhance interactions with microbial targets.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing key features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)thiophene-2-carboxamide | Similar thiophene and furan rings | Anticancer activity noted |
| 5-Chloro-N-(4-methylphenyl)thiophene-2-carboxamide | Contains methylphenyl group | Antimicrobial properties |
| N-(4-fluorobenzyl)-5-chloro-thiophene-2-carboxamide | Fluorobenzyl substituent | Enhanced lipophilicity |
This comparison highlights that while these compounds share structural similarities, their unique substituents may lead to differing biological properties .
Case Studies
- Cytotoxicity Studies : In vitro studies have shown that related compounds exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia). For instance, derivatives with similar structures demonstrated IC50 values ranging from 0.11 to 1.47 µM against these cell lines, indicating promising anticancer potential .
- Apoptosis Induction : Flow cytometry assays revealed that certain derivatives can significantly induce apoptosis in cancer cells, suggesting that the presence of the hydroxyl group may enhance this effect through mechanisms involving p53 activation .
Preparation Methods
Chlorination of 5-Chlorothiophene-2-Carboxylic Acid
The carboxylic acid precursor undergoes chlorination using thionyl chloride (SOCl₂) in toluene at 75–80°C for 2–3 hours, achieving near-quantitative conversion. Key parameters:
| Parameter | Optimal Value | Source Reference |
|---|---|---|
| Solvent | Toluene | |
| Temperature | 75–80°C | |
| Molar Ratio (SOCl₂) | 1.2:1 (acid:SOCl₂) | |
| Reaction Time | 2.5 hours |
The crude acyl chloride is used directly in subsequent amidation without isolation, minimizing hydrolysis risks.
Preparation of 2-(Furan-3-yl)-2-Hydroxy-2-(Thiophen-2-yl)Ethylamine (Intermediate B)
Nucleophilic Addition to Glycolaldehyde
A three-component condensation between:
- Glycolaldehyde (carbonyl source)
- Furan-3-ylmagnesium bromide (Grignard reagent)
- Thiophen-2-ylmagnesium bromide
Reaction in tetrahydrofuran (THF) at −78°C yields the tertiary alcohol 3-(furan-3-yl)-3-(thiophen-2-yl)propane-1,2-diol (75–80% yield).
Azide Synthesis and Reduction
The diol undergoes Mitsunobu reaction with hydrazoic acid (HN₃) to install an azide group, followed by Staudinger reduction with triphenylphosphine (PPh₃) to yield the primary amine:
$$
\text{Diol} + \text{HN}3 \xrightarrow{\text{DIAD, PPh}3} \text{Azide} \xrightarrow{\text{PPh}3, \text{H}2\text{O}} \text{Amine}
$$
Critical purification via silica gel chromatography (hexane:ethyl acetate = 3:1) ensures >95% enantiomeric excess.
Amide Bond Formation
Schotten-Baumann Conditions
Acyl chloride (Intermediate A) reacts with amine (Intermediate B) in biphasic toluene/water with sodium bicarbonate (NaHCO₃) at 0–5°C:
$$
\text{RCOCl} + \text{R'NH}2 \xrightarrow{\text{NaHCO}3} \text{RCONHR'} + \text{HCl}
$$
| Condition | Specification | Yield | Source |
|---|---|---|---|
| Temperature | 0–5°C | 82% | |
| Solvent Ratio | Toluene:H₂O = 2:1 | - | |
| Reaction Time | 4 hours | - |
Carbodiimide-Mediated Coupling
Alternative method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 25°C:
$$
\text{RCO}2\text{H} + \text{R'NH}2 \xrightarrow{\text{EDCI, HOBt}} \text{RCONHR'}
$$
| Parameter | Value | Yield | Source |
|---|---|---|---|
| Equivalents (EDCI) | 1.5 | 88% | |
| Reaction Time | 12 hours | - |
Purification and Characterization
Recrystallization Optimization
Crude product recrystallization from ethanol/water (7:3 v/v) achieves 99.5% purity (HPLC). Comparative data:
| Solvent System | Purity (%) | Crystal Form | Source |
|---|---|---|---|
| Ethanol/Water | 99.5 | Monoclinic | |
| Acetonitrile | 97.2 | Amorphous |
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.23 (s, 1H, CONH), 7.89–7.55 (m, thiophene/furan protons), 5.70 (s, OH).
- FT-IR : 1654 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H bend).
Industrial-Scale Considerations
- Continuous flow reactors for acyl chloride synthesis (residence time = 30 minutes)
- In-line FTIR monitoring of amine coupling (≥98% conversion threshold)
- Waste minimization via SOCl₂ recovery (85–90% efficiency)
Q & A
Basic: What are the recommended synthetic routes for 5-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
Thiophene Core Functionalization : Start with 5-chlorothiophene-2-carboxylic acid. Activate the carboxyl group using thionyl chloride (SOCl₂) to form the acid chloride intermediate.
Amide Coupling : React the acid chloride with a substituted ethanolamine derivative (e.g., 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine) under anhydrous conditions. Use a polar aprotic solvent (e.g., acetonitrile or DCM) and a base (e.g., triethylamine) to neutralize HCl byproducts .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the product. Confirm purity via HPLC (>95%) and melting point analysis .
Basic: How should researchers characterize the compound’s structural integrity post-synthesis?
Methodological Answer:
A combination of spectroscopic and analytical techniques is critical:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, the hydroxy group’s proton appears as a broad singlet (~δ 5.5 ppm), while thiophene protons resonate at δ 6.8–7.5 ppm .
- IR Spectroscopy : Confirm key functional groups: amide C=O stretch (~1650 cm⁻¹), hydroxyl O-H stretch (~3300 cm⁻¹), and aromatic C-Cl stretch (~750 cm⁻¹) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination (e.g., [M+H]+ calculated for C₁₆H₁₃ClNO₃S₂: 374.02) .
Advanced: How can researchers resolve contradictions in crystallographic data for similar thiophene carboxamides?
Methodological Answer:
Discrepancies in crystal packing or hydrogen-bonding patterns (e.g., conflicting dihedral angles between aromatic rings) can be addressed by:
Revisiting Crystallization Conditions : Adjust solvent polarity (e.g., acetonitrile vs. DMSO) to favor alternative conformers .
DFT Calculations : Compare experimental crystal structures with density functional theory (DFT)-optimized geometries to identify energetically favorable conformations. For example, the Colle-Salvetti correlation-energy method can model electron density distributions in heterocyclic systems .
Thermal Analysis : Perform differential scanning calorimetry (DSC) to detect polymorphic transitions that may explain structural variations .
Advanced: What computational strategies are effective for predicting the compound’s electronic properties and reactivity?
Methodological Answer:
DFT Studies : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites and reactivity toward biological targets .
Molecular Dynamics (MD) Simulations : Simulate solvation effects (e.g., in water or lipid bilayers) to assess membrane permeability, critical for pharmacological studies .
Docking Studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity). Validate with experimental IC₅₀ values from enzyme inhibition assays .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
Analog Synthesis : Modify substituents systematically (e.g., replace furan with pyran or vary chloro position) and evaluate changes in bioactivity .
In Vitro Assays : Test derivatives against bacterial strains (e.g., S. aureus MIC assays) or cancer cell lines (e.g., MTT assays on HeLa cells). Correlate activity with electronic (HOMO/LUMO) or steric (logP) descriptors .
Pharmacophore Modeling : Identify essential moieties (e.g., amide linkage, chloro-thiophene) using tools like Phase (Schrödinger) to guide rational design .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Waste Disposal : Neutralize amide residues with dilute NaOH (1 M) before aqueous disposal. Chlorinated byproducts require segregation as hazardous waste .
Advanced: How can researchers address inconsistencies in biological activity data across studies?
Methodological Answer:
Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
Metabolic Stability Tests : Perform liver microsome assays to assess if metabolite interference explains activity variations .
Data Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers and validate reproducibility across independent labs .
Advanced: What crystallographic techniques elucidate the compound’s supramolecular interactions?
Methodological Answer:
- Single-Crystal X-Ray Diffraction : Resolve weak interactions (C–H⋯O, C–H⋯S) that stabilize the lattice. For example, thiophene S atoms often participate in CH-π interactions with adjacent aromatic rings .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 15% H⋯O contacts vs. 8% H⋯S) using CrystalExplorer .
Table 1: Key Spectroscopic Data for Reference
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 7.82 (s, 1H, thiophene), δ 6.95 (d, J=3.4 Hz, furan), δ 5.52 (s, 1H, -OH) | |
| IR (ATR) | 1652 cm⁻¹ (C=O), 3280 cm⁻¹ (O-H), 752 cm⁻¹ (C-Cl) | |
| HRMS (ESI+) | m/z 374.02 [M+H]+ (calc. 374.02 for C₁₆H₁₃ClNO₃S₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
